1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile
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Overview
Description
The compound “1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 5-oxo- prefix indicates the presence of a carbonyl group (C=O) on the fifth carbon of the ring. The 1-(4-Methoxybenzyl) part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methoxy group (O-CH3) on the fourth carbon of the benzene ring. The 3-carbonitrile indicates a nitrile group (-C≡N) on the third carbon of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl, nitrile, and methoxy groups, as well as the benzyl and pyrrolidine rings, would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl and nitrile groups are both electrophilic, meaning they would be susceptible to attack by nucleophiles. The benzyl and methoxy groups could potentially participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl, nitrile, and methoxy groups could impact its solubility, while the benzyl and pyrrolidine rings could influence its stability and reactivity .Scientific Research Applications
Antimicrobial Activity
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile and its derivatives have been explored for antimicrobial activity. For instance, novel pyrrolidine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial properties (El-Mansy, Boulos, & Mohram, 2018).
Spectroscopic Analysis and Structural Study
Spectroscopic techniques like X-ray diffraction, IR, and NMR have been used to study the structural features of derivatives of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile. This includes analysis of pyridine derivatives and their optical properties through UV–vis absorption and fluorescence spectroscopy (Cetina, Tranfić, Sviben, & Jukić, 2010).
Chemical Transformations and Reactivity
The reactivity of related carbonitrile compounds like 6-methylchromone-3-carbonitrile has been studied under various nucleophilic conditions, leading to the formation of different heterocyclic systems. This research provides insights into the chemical transformations that can occur with similar compounds (Ibrahim & El-Gohary, 2016).
Quantum Studies and Thermodynamic Properties
In-depth quantum studies and analysis of thermodynamic properties have been conducted on derivatives of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile. This includes investigating their electronic absorption spectra and various molecular interactions (Halim & Ibrahim, 2022).
Topoisomerase Inhibitory Activities
Certain derivatives of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile have been evaluated for their topoisomerase inhibitory activities and antiproliferative effects, particularly in the context of cancer research (Almeida et al., 2016).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been shown to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These are considered promising targets in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Qtc-4-meobne, a similar compound, has been found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The similar compound qtc-4-meobne influences in vivo neurogenesis, oxidative and inflammatory pathways .
Pharmacokinetics
The similar compound qtc-4-meobne has been synthesized as a stable deuterium-labeled compound for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The similar compound qtc-4-meobne has been found to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(7-14)6-13(15)16/h2-5,11H,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUHYQCJLNMEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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